molecular formula C13H28O6S B609284 m-PEG6-thiol CAS No. 441771-60-4

m-PEG6-thiol

Cat. No.: B609284
CAS No.: 441771-60-4
M. Wt: 312.42
InChI Key: FCNSUDTWFXNQBG-UHFFFAOYSA-N
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Description

m-PEG6-thiol: is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system. The compound consists of a PEG chain with six ethylene glycol units and a thiol group at one end, which allows it to form stable bonds with various targets .

Mechanism of Action

Target of Action

m-PEG6-thiol is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of molecules designed to degrade specific proteins within cells. They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in the target proteins. As a PROTAC linker , this compound connects the ligand for the E3 ubiquitin ligase and the ligand for the target protein . This connection allows the PROTAC molecule to bring the target protein and the E3 ubiquitin ligase into close proximity, facilitating the transfer of ubiquitin to the target protein. This ubiquitination signals for the protein’s degradation by the proteasome .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By facilitating the ubiquitination of target proteins, this compound (as part of a PROTAC molecule) can selectively degrade specific proteins .

Result of Action

The result of this compound’s action is the selective degradation of target proteins . This can have various effects at the molecular and cellular levels, depending on the specific target protein being degraded. For example, degrading a protein that is overexpressed in cancer cells could potentially inhibit the growth of the cancer.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of protein degradation could potentially be affected by the concentration of the PROTAC molecule, the abundance of the target protein and E3 ubiquitin ligase, and the activity of the proteasome. Additionally, the hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which could influence its action, efficacy, and stability in different environments.

Biochemical Analysis

Biochemical Properties

m-PEG6-thiol plays a significant role in biochemical reactions, particularly in the field of protein modification and drug delivery. The thiol group in this compound can form stable thioether bonds with maleimide groups, making it an excellent linker for bioconjugation . It interacts with various enzymes, proteins, and other biomolecules, including E3 ubiquitin ligases and target proteins in PROTAC (Proteolysis Targeting Chimeras) systems . These interactions facilitate the selective degradation of target proteins, thereby modulating cellular processes.

Cellular Effects

This compound influences various cellular processes by modifying the surface properties of nanoparticles and proteins. It enhances the biocompatibility and reduces the cytotoxicity of gold nanoparticles, making them suitable for biomedical applications . Additionally, this compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the interactions between modified proteins and cellular receptors .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with thiol-reactive groups on biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the target protein . In PROTAC systems, this compound acts as a linker that brings the target protein and E3 ubiquitin ligase into proximity, promoting the ubiquitination and subsequent degradation of the target protein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable when stored under nitrogen at low temperatures, but it can undergo oxidation when exposed to air . Long-term studies have shown that PEGylated nanoparticles maintain their stability and functionality over extended periods, although some degradation may occur .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound-modified nanoparticles exhibit minimal toxicity and are well-tolerated . At higher doses, there may be adverse effects, including potential toxicity and immune responses . It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. In PROTAC systems, this compound facilitates the ubiquitination and degradation of target proteins, affecting metabolic flux and metabolite levels . Additionally, its PEGylation properties can influence the pharmacokinetics and biodistribution of conjugated molecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its PEGylation properties enhance the solubility and stability of conjugated molecules, allowing for efficient transport and accumulation in target tissues . This property is particularly useful in drug delivery systems, where this compound-modified nanoparticles can achieve targeted delivery and controlled release of therapeutic agents .

Subcellular Localization

The subcellular localization of this compound depends on its conjugation with specific targeting signals or post-translational modifications. It can be directed to specific compartments or organelles within the cell, influencing its activity and function . For example, this compound-modified nanoparticles can be targeted to lysosomes or mitochondria, where they can exert their therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG6-thiol typically involves the reaction of a PEG6 precursor with a thiolating agent. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: m-PEG6-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: m-PEG6-thiol is widely used as a linker in the synthesis of PROTACs, which are employed to selectively degrade target proteins in chemical biology research .

Biology: In biological research, this compound is used to modify biomolecules, enhancing their solubility and stability. It is also used in the development of drug delivery systems .

Medicine: this compound is utilized in the design of therapeutic agents, particularly in targeted protein degradation therapies. It helps in the development of drugs that can selectively degrade disease-causing proteins .

Industry: In the industrial sector, this compound is used in the production of advanced materials and coatings. Its ability to form stable bonds with various surfaces makes it valuable in material science .

Comparison with Similar Compounds

Uniqueness: m-PEG6-thiol strikes a balance between solubility and reactivity, making it a versatile linker for various applications. Its six-unit PEG chain provides sufficient flexibility and hydrophilicity, while the thiol group ensures strong covalent bonding with target molecules .

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O6S/c1-14-2-3-15-4-5-16-6-7-17-8-9-18-10-11-19-12-13-20/h20H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNSUDTWFXNQBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694786
Record name 2,5,8,11,14,17-Hexaoxanonadecane-19-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441771-60-4
Record name 2,5,8,11,14,17-Hexaoxanonadecane-19-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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